molecular formula C25H28N10O2S2 B1228388 Tski-VI

Tski-VI

Cat. No.: B1228388
M. Wt: 564.7 g/mol
InChI Key: JUXBTVKKTNXISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tski-VI (N,N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine) is a synthetic antiviral compound belonging to the class of Mannich base isatin-beta-thiosemicarbazone derivatives. Its structure combines two methylisatin-beta-thiosemicarbazone moieties linked via a 2-methylpiperazine group, enabling enhanced bioavailability and target binding compared to earlier derivatives. Preclinical studies highlight its role in reducing viral loads and improving survival rates in murine models of viral encephalitis .

Properties

Molecular Formula

C25H28N10O2S2

Molecular Weight

564.7 g/mol

IUPAC Name

[1-[[4-[[3-(carbamothioyldiazenyl)-2-hydroxyindol-1-yl]methyl]-2-methylpiperazin-1-yl]methyl]-2-hydroxyindol-3-yl]iminothiourea

InChI

InChI=1S/C25H28N10O2S2/c1-15-12-32(13-34-18-8-4-2-6-16(18)20(22(34)36)28-30-24(26)38)10-11-33(15)14-35-19-9-5-3-7-17(19)21(23(35)37)29-31-25(27)39/h2-9,15,36-37H,10-14H2,1H3,(H2,26,38)(H2,27,39)

InChI Key

JUXBTVKKTNXISF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=S)N)CN4C5=CC=CC=C5C(=C4O)N=NC(=S)N

Synonyms

N,N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine
TSKI VI
TSKI-VI
TSKIVI

Origin of Product

United States

Comparison with Similar Compounds

Table 1: In Vitro Antiviral Activity Against Vaccinia Virus

Compound Effective Dose (µM) Viral Titer Reduction (%) Reference
This compound 1–25 85–95
Methisazone 50–100 70–80
TSKI-VII 25–50 60–75

In Vivo Performance

In murine models of vaccinia virus-induced encephalitis, this compound (20 mg/kg, administered subcutaneously twice daily for five days) increased survival rates by 80–90%, comparable to methisazone. Viral titers in brain tissue were 2–3 log units lower in this compound-treated mice than in controls, underscoring its ability to cross the blood-brain barrier .

Table 2: In Vivo Survival Rates in Vaccinia-Infected Mice

Compound Dose (mg/kg) Survival Rate (%) Reference
This compound 20 85–90
Methisazone 20 80–85
Untreated 10–15

Mechanism of Action Insights

Both this compound and methisazone inhibit viral replication by targeting ribonucleotide reductase, a key enzyme in viral DNA synthesis. However, this compound’s bis-thiosemicarbazone structure allows for stronger metal ion chelation, disrupting enzyme cofactors like iron more effectively .

Discussion of Research Implications

This compound represents a significant advancement in antiviral thiosemicarbazones, combining broad-spectrum activity with enhanced pharmacokinetics. Its superiority over methisazone in vitro and comparable in vivo performance position it as a candidate for repurposing against emerging poxviruses. Further studies should explore its synergy with existing antivirals and resistance profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.